Nitrapyrin
Overview
Description
Nitrapyrin is an organic compound with the formula ClC5H3NCCl3. It is described as a white crystalline solid with a sweet odor . It has been used as a nitrification inhibitor and bactericide, applied to soils for the growing of agricultural crops since 1974 .
Synthesis Analysis
Nitrapyrin is commonly produced by the photochlorination of 2-methylpyridine . The reaction is carried out at 240 °C, and the condensed product is collected for chromatographic analysis .
Molecular Structure Analysis
The molecular formula of Nitrapyrin is C6H3Cl4N . Its average mass is 230.907 Da and its monoisotopic mass is 228.901962 Da .
Chemical Reactions Analysis
Nitrapyrin is easily adsorbed by soil organic matter in high-organic matter soils . The adsorption characteristics and mechanisms of Nitrapyrin on humic acid (HA) and fulvic acid (FA) as adsorbents were investigated . The adsorption process included an initial fast-adsorption stage and a slow-adsorption stage thereafter .
Physical And Chemical Properties Analysis
Nitrapyrin is a colorless/white crystalline solid with a sweet odor . It has a melting point of 63 °C . It is insoluble in water and its vapor pressure is 0.003 mmHg at 22.8°C .
Scientific Research Applications
Environmental Transport and Persistence : Nitrapyrin is used to prevent nitrification and enhance corn yields. A study found nitrapyrin in 39% of water samples from seven streams, with concentrations ranging from 12 to 240 ng/L. This suggests off-field transport of nitrapyrin to water bodies, particularly after rainfall events following spring fertilizer applications. It persisted in streams for up to 5 weeks (Woodward, Hladik, & Kolpin, 2016).
Impact on Soil Microbial Communities : Research indicates that nitrapyrin significantly affects soil microbial communities beyond its direct effect on ammonia-oxidizers. It alters the abundance of various microbial groups and has a significant impact on microbial community structure, composition, and the nitrogen cycle (Schmidt, Wang, Garbeva, & Yergeau, 2020).
Effects on Agricultural Soils : A study on four agricultural soils found that nitrapyrin reduced ammonia oxidation and affected the abundance of bacterial and archaeal ammonia oxidisers. This suggests a complex interplay between different microbial groups in nitrapyrin-treated soils, with potential implications for improving the efficacy of nitrification inhibitors (Hayden et al., 2021).
Fate and Transport in Agroecosystems : A comprehensive study over one year found nitrapyrin in all tested streams, subsurface drains, and agricultural soils. This indicates the off-field transport of nitrapyrin and its metabolite, 6-chloropicolinic acid, via leaching and overland flow, highlighting the need to understand its environmental fate after application (Woodward et al., 2019).
Hydrolysis and Environmental Behavior : The rate of hydrolysis of nitrapyrin is a key factor in its effectiveness as a nitrification inhibitor. Variables like temperature, soil type, and moisture significantly influence its hydrolysis and hence its utility (Hendrickson & Keeney, 1979).
Mitigation of Greenhouse Gas Emissions : Studies suggest nitrapyrin could be effective in mitigating greenhouse gas emissions, particularly nitrous oxide, in agricultural contexts. This includes improving maize yield and nitrogen efficiency under various conditions, such as waterlogged fields or in combination with other soil amendments like biochar (Ren et al., 2022; Li et al., 2014; Borzouei et al., 2021).
Risk Management in Agriculture : The use of nitrapyrin in agriculture, especially in poorly-drained soils, can be a strategic approach to managing risks associated with nitrogen fertilizer use efficiency and environmental pollution (Habibullah, Nelson, & Motavalli, 2017).
Environmental Impacts : Nitrapyrin's environmental impact is a balance between its efficiency in enhancing fertilizer use and potential environmental costs. It undergoes various degradation routes, including hydrolysis, metabolism, and sorption, which restrict its mobility in water systems (Wolt, 2000).
Safety And Hazards
properties
IUPAC Name |
2-chloro-6-(trichloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUJJWWUNKIJPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4N | |
Record name | NITRAPYRIN | |
Source | CAMEO Chemicals | |
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Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024216 | |
Record name | Nitrapyrin | |
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Molecular Weight |
230.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitrapyrin appears as colorless crystals or off-white crystalline solid. (NTP, 1992), Liquid, Colorless or white, crystalline solid with a mild, sweet odor; [NIOSH], COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless or white, crystalline solid with a mild, sweet odor. | |
Record name | NITRAPYRIN | |
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Record name | Pyridine, 2-chloro-6-(trichloromethyl)- | |
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Record name | Nitrapyrin | |
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Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |
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Record name | 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | |
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URL | https://www.osha.gov/chemicaldata/303 | |
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Record name | 2-Chloro-6-trichloromethyl pyridine | |
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Boiling Point |
277 to 280 °F at 11 mmHg (NTP, 1992), at 1.5kPa: 136 °C, 277 to 280 °F at 11 mmHg | |
Record name | NITRAPYRIN | |
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Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |
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Record name | 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | |
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URL | https://www.osha.gov/chemicaldata/303 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
100 °C c.c. | |
Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), Solubility in water: none, Insoluble | |
Record name | NITRAPYRIN | |
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Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658 | |
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Record name | 2-Chloro-6-trichloromethyl pyridine | |
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Density |
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |
Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |
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Vapor Pressure |
0.0028 mmHg at 73 °F (NTP, 1992), 0.0048 [mmHg], Vapor pressure, Pa at 23 °C:, 0.003 mmHg at 73 °F, (73 °F): 0.003 mmHg | |
Record name | NITRAPYRIN | |
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Record name | Nitrapyrin | |
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Record name | 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | |
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Product Name |
Nitrapyrin | |
CAS RN |
1929-82-4 | |
Record name | NITRAPYRIN | |
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URL | https://cameochemicals.noaa.gov/chemical/18180 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Nitrapyrin | |
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Record name | Nitrapyrin [ANSI:BSI:ISO] | |
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Record name | Nitrapyrin | |
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Record name | NITRAPYRIN | |
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Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |
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Record name | 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | |
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URL | https://www.osha.gov/chemicaldata/303 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Pyridine, 2-chloro-6-(trichloromethyl)- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Melting Point |
144.5 to 145.2 °F (NTP, 1992), 63 °C, 145 °F | |
Record name | NITRAPYRIN | |
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URL | https://cameochemicals.noaa.gov/chemical/18180 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/303 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Chloro-6-trichloromethyl pyridine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0136.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.